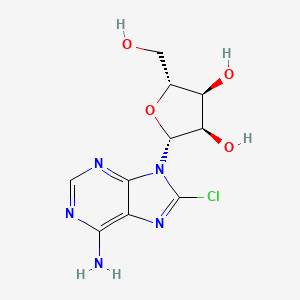

9-(b-D-Arabinofuranosyl)-8-chloroadenine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPPLULTMGBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955955 | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34408-14-5 | |

| Record name | Adenosine, 8-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of 8 Chloroadenosine

Intracellular Metabolism and Phosphorylation Dynamics

Upon entry into cells, 8-Chloroadenosine undergoes intracellular metabolism, primarily through phosphorylation. cancer.gov This process is crucial for its activity and involves several enzymatic steps.

Adenosine (B11128) Kinase Dependency in 8-Chloroadenosine Activation and Intracellular Accumulation

A key step in the activation of 8-Chloroadenosine is its phosphorylation by adenosine kinase (AK). aacrjournals.orgnih.gov This enzyme catalyzes the conversion of 8-Cl-Ado to its monophosphate form, 8-chloro-AMP (8-Cl-AMP). aacrjournals.org The activity of adenosine kinase is essential for the intracellular accumulation of 8-Chloroadenosine and its subsequent phosphorylated metabolites. aacrjournals.orgnih.govnih.gov Studies using adenosine kinase-deficient cell lines have demonstrated their resistance to 8-Cl-Ado, highlighting the critical role of this enzyme in mediating its cytotoxic effects. aacrjournals.orgnih.gov

Formation of Phosphorylated Metabolites (8-Cl-AMP, 8-Cl-ADP, 8-Cl-ATP)

Following the initial phosphorylation by adenosine kinase to 8-Cl-AMP, 8-Chloroadenosine is further metabolized through sequential phosphorylation steps. Nucleoside monophosphate kinase (NMPK) phosphorylates 8-Cl-AMP to 8-chloroadenosine diphosphate (B83284) (8-Cl-ADP), and subsequently, nucleoside diphosphate kinase (NDPK) converts 8-Cl-ADP to the triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). 8-Cl-ATP is considered a major cytotoxic metabolite and accumulates to high intracellular concentrations. nih.govashpublications.org The accumulation of these phosphorylated metabolites is dependent on the extracellular concentration of 8-Cl-Ado and the incubation time. nih.gov

Table 1: Accumulation of 8-Cl-ATP in Multiple Myeloma Cells

| 8-Cl-Ado Concentration (µM) | Incubation Time (hours) | Intracellular 8-Cl-ATP Concentration (µM) | Source |

| 10 | 12 | >400 | nih.gov |

| 10 | 12 | >600 | ashpublications.org |

| 10 | 6 | ~400 | researchgate.net |

Identification and Role of Succinylated Metabolites (Succinyl-8-Chloroadenosine and Succinyl-8-ChloroAMP)

In addition to the phosphorylation pathway, a unique succinylation pathway for 8-Chloroadenosine metabolism has been identified. nih.govnih.gov This pathway leads to the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado) and succinyl-8-chloro-AMP (S-8-Cl-AMP). nih.govnih.gov These succinylated metabolites represent a new major metabolic route for 8-Cl-Ado. nih.govnih.gov 8-Cl-AMP levels have been shown to be highly associated with S-8-Cl-AMP levels, with 8-Cl-AMP reaching a steady-state before the formation of S-8-Cl-Ado and 8-Cl-ATP, suggesting that 8-Cl-AMP is a primary metabolite and a precursor to the succinylated forms. nih.govnih.gov

Metabolic Interconnections with the Tricarboxylic Acid Cycle via Fumarate (B1241708) Pool Dynamics

The formation of succinylated metabolites of 8-Chloroadenosine is directly linked to the tricarboxylic acid (TCA) cycle. nih.govnih.gov Fumarate, an intermediate of the TCA cycle, is a required substrate for the formation of succinyl-8-Cl-adenylate metabolites. nih.govnih.gov Consistent with this, the concentrations of S-8-Cl-adenylate metabolites in various cell lines have been associated with a loss of fumarate. nih.govnih.gov This newly described metabolic pathway demonstrates that 8-Cl-Ado metabolism is not limited to purine (B94841) metabolism but also connects to the citric acid cycle through the reduction of the fumarate pool. nih.govnih.gov

Influence of Energy Metabolism Modifiers on 8-Chloroadenosine Metabolism

The metabolic fate and distribution of 8-Chloroadenosine metabolites can be influenced by modifiers of energy metabolism. nih.govnih.gov Studies using agents like metformin (B114582) and oligomycin (B223565) have shown alterations in the distribution of 8-Cl-Ado metabolites. nih.govnih.gov For instance, co-treatment with metformin, which can increase intracellular fumarate concentrations, enhanced the rates of succinyl-8-Cl-adenylate metabolism. nih.govnih.gov Acute inhibition of ATP synthase by oligomycin also led to increased concentrations of S-8-Cl-AMP. nih.govnih.gov These findings indicate that the cellular energy status and metabolic pathways can impact the processing of 8-Chloroadenosine.

Impact on Cellular Energetics and Metabolic Pathways

8-Chloroadenosine significantly impacts cellular energetics and various metabolic pathways, contributing to its biological effects. A primary consequence of 8-Cl-Ado metabolism is the depletion of endogenous ATP. aacrjournals.orgnih.govashpublications.orgresearchgate.netmedchemexpress.commedchemexpress.complos.orgnih.govacs.org This ATP depletion is a result of 8-Cl-ATP accumulation, which can interfere with ATP synthase, the enzyme responsible for ATP production. plos.orgresearchgate.netnih.gov 8-Cl-ATP can fit into the product site of ATP synthase, inhibiting the catalysis of its natural substrate, ADP, to synthesize ATP. nih.gov

The depletion of ATP subsequently leads to the activation of AMP-activated protein kinase (AMPK). medchemexpress.commedchemexpress.complos.orgnih.gov AMPK activation is a key event in the cellular response to energy stress and plays a role in regulating various metabolic processes. medchemexpress.commedchemexpress.complos.orgnih.gov Activation of AMPK by 8-Cl-Ado has been observed in several cell lines and is associated with the phosphorylation of downstream targets such as ACC and raptor. medchemexpress.complos.orgnih.gov

Furthermore, 8-Chloroadenosine treatment can attenuate the activity of the mTOR pathway, a major regulator of cell growth and metabolism. medchemexpress.commedchemexpress.complos.org This inhibition of mTOR signaling is believed to be a consequence of AMPK activation induced by ATP depletion. medchemexpress.commedchemexpress.complos.org

Beyond ATP depletion and AMPK/mTOR signaling, 8-Cl-Ado has been shown to influence other metabolic pathways. It can perturb bioenergy production by altering both glycolysis and mitochondrial respiration. nih.gov While some studies suggest effects on complex V (ATP synthase) of the electron transport chain (ETC), there is also evidence suggesting alterations in other components of the ETC (complex I-V). nih.gov The connection to the TCA cycle via the succinylation pathway further highlights the broad metabolic impact of 8-Chloroadenosine. nih.govnih.gov Additionally, 8-Cl-Ado has been reported to inhibit RNA synthesis, which is linked to its incorporation into RNA during transcription. cancer.govashpublications.org This inhibition of RNA synthesis, along with ATP depletion, contributes to its cytotoxic effects. cancer.gov

Table 2: Effects of 8-Chloroadenosine on Cellular Energetics and Signaling

| Cellular Effect | Observed Outcome | Source |

| Intracellular ATP levels | Depletion | nih.govashpublications.orgresearchgate.netmedchemexpress.commedchemexpress.complos.orgnih.govacs.org |

| AMPK activity | Activation (phosphorylation of Thr172) | medchemexpress.commedchemexpress.complos.orgnih.gov |

| ACC phosphorylation | Increased | plos.orgnih.gov |

| Raptor phosphorylation (Ser792) | Increased | medchemexpress.commedchemexpress.comnih.gov |

| mTOR activity | Attenuation/Inhibition | medchemexpress.commedchemexpress.complos.org |

| p70S6K phosphorylation | Dephosphorylation | plos.org |

| Ribosomal protein RPS6 phosphorylation | Dephosphorylation | plos.org |

| RNA synthesis | Inhibition | cancer.govashpublications.org |

| DNA synthesis | Generally not significantly inhibited (except in specific contexts like MCL) | aacrjournals.orgashpublications.orgnih.gov |

Disruption of Endogenous Adenosine Triphosphate (ATP) Homeostasis

A primary mechanism of action of 8-Chloroadenosine involves the disruption of endogenous ATP homeostasis. Following administration, 8-chloroadenosine is phosphorylated to form 8-chloro-adenosine triphosphate (8-chloro-ATP) nih.gov. The accumulation of this cytotoxic metabolite leads to a parallel decrease in the cellular pools of endogenous ATP ncats.ioresearchgate.net. This depletion of ATP is a significant factor contributing to the cellular effects observed with 8-Chloroadenosine treatment mdpi.comtmc.edu. Studies have shown a significant decrease in ATP levels in various cell lines, including INS-1E cells, after exposure to 8-Chloroadenosine mdpi.com. The reduction in ATP levels can range from 30% to 60% and is often associated with observed cell death nih.gov.

Competition with Adenosine Diphosphate for Mitochondrial ATP Synthase

The phosphorylated metabolites of 8-Chloroadenosine, specifically 8-chloro-ADP and 8-chloro-ATP, are hypothesized to interfere with ATP synthase, a critical enzyme in ATP production located in the mitochondria science.govnih.gov. 8-chloro-ADP may serve as a substrate for ATP synthase, while 8-chloro-ATP may act as an inhibitor of the enzyme nih.govscience.gov. Molecular docking studies have indicated that 8-chloro-ADP and 8-chloro-ATP can occupy similar binding sites on ATP synthase as the endogenous substrates ADP and ATP, respectively nih.gov. This suggests that these chlorinated nucleotide metabolites can function as both substrates and inhibitors of the enzyme, thereby blocking the conversion of endogenous ADP to ATP and contributing to the observed ATP depletion nih.gov. The accumulation of 8-Cl-ATP from 8-Cl-ADP has been shown to be decreased by oligomycin, an inhibitor of the F₀ subunit of ATP synthase, further supporting the interaction with this enzyme nih.gov.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The depletion of intracellular ATP levels induced by 8-Chloroadenosine treatment leads to the activation of AMP-activated protein kinase (AMPK) tmc.edunih.gov. AMPK is a key energy sensor within the cell that is activated under conditions of low ATP tmc.edu. The decrease in the ATP:AMP ratio, a consequence of ATP depletion, triggers the phosphorylation and activation of AMPK tmc.edunih.gov. This activation is a crucial cellular response to the energy stress caused by 8-Chloroadenosine nih.govspandidos-publications.com. Activation of AMPK by 8-Chloroadenosine has been observed in various cell types, including breast cancer cells nih.gov.

Downstream Effects on AMPK and mTOR Substrates (e.g., raptor, ULK1, p70S6K, RPS6)

The activation of AMPK and inhibition of mTOR by 8-Chloroadenosine result in altered activity of their downstream substrates, which are involved in various cellular processes such as protein synthesis and autophagy tmc.edu. For instance, AMPK can phosphorylate raptor (regulatory-associated protein of mTOR), a component of mTORC1, on specific serine residues (e.g., Ser792), leading to the inhibition of mTORC1 activity nih.gov. Furthermore, the ATP depletion and subsequent AMPK activation can induce autophagy, a cellular process regulated by AMPK and mTOR nih.gov. AMPK promotes autophagy, while mTOR inhibits it spandidos-publications.com. A key autophagy initiation factor, ULK1 (unc-51 like autophagy activating kinase 1), is a substrate of both AMPK and mTOR, and its activity is modulated by 8-Chloroadenosine-induced signaling nih.gov. Additionally, the mTOR pathway regulates the activity of p70S6K (ribosomal protein S6 kinase), which in turn phosphorylates ribosomal protein S6 (RPS6), a component of the ribosome involved in protein synthesis ebi.ac.uk. Inhibition of mTOR by 8-Chloroadenosine leads to de-phosphorylation of p70S6K and subsequently affects RPS6 phosphorylation, thereby impacting protein synthesis tmc.edu.

Here is a table summarizing the effects on some key substrates:

| Substrate | Pathway Involved | Effect of 8-Chloroadenosine Treatment | Mechanism |

| raptor | mTORC1 | Phosphorylation on Ser792 | Activated AMPK phosphorylates raptor, inhibiting mTORC1. nih.gov |

| ULK1 | Autophagy | Activation/Modulation | Regulated by the interplay between activated AMPK and inhibited mTOR. nih.gov |

| p70S6K | mTOR | De-phosphorylation/Inhibition | Downstream of mTOR inhibition. tmc.eduebi.ac.uk |

| RPS6 | Protein Synthesis | Altered Phosphorylation | Downstream of p70S6K inhibition. ebi.ac.uk |

Effects on Nucleic Acid Synthesis and Processing

Beyond its impact on energy metabolism and signaling pathways, 8-Chloroadenosine significantly affects nucleic acid synthesis and processing, particularly the synthesis of Ribonucleic Acid (RNA).

Inhibition of Ribonucleic Acid (RNA) Synthesis and Global Transcription

A well-established mechanism of action for 8-Chloroadenosine is the inhibition of RNA synthesis and global transcription ncats.ioresearchgate.netnih.govaacrjournals.org. This inhibition occurs primarily after 8-Chloroadenosine is phosphorylated to 8-chloro-ATP, which functions as a ribonucleoside analog nih.gov. 8-chloro-ATP can be incorporated into nascent RNA chains during transcription ncats.ioaacrjournals.org. This incorporation can lead to premature termination of transcription or inhibit the polyadenylation of full-length mRNA transcripts, thereby hindering the synthesis of functional RNA molecules ncats.ionih.govnih.gov. Studies have demonstrated rapid and significant inhibition of RNA synthesis in various cell lines following 8-Chloroadenosine treatment aacrjournals.org. For example, in breast cancer cell lines, RNA synthesis was inhibited by approximately 50% within 3 hours and about 70% by 12 hours of treatment with 8-Chloroadenosine aacrjournals.org. This inhibition affects global transcription and can lead to decreased levels of various RNA transcripts, including messenger RNA (mRNA) and ribosomal RNA (rRNA) aacrjournals.orgmdpi.comresearchgate.net. The inhibition of rRNA synthesis, mediated through the downregulation of transcription initiation factor TIF-IA, has also been reported mdpi.comresearchgate.net.

Here is a table illustrating the effect on RNA synthesis inhibition in breast cancer cell lines:

| Cell Line | 8-Chloroadenosine Concentration | Treatment Time | RNA Synthesis Inhibition (% of Control) | Source |

| MCF-7 | 10 µM | 3 hours | ~50% | aacrjournals.org |

| MCF-7 | 10 µM | 12 hours | ~70% | aacrjournals.org |

| BT-474 | 10 µM | 3 hours | ~50% | aacrjournals.org |

| BT-474 | 10 µM | 12 hours | ~70% | aacrjournals.org |

The inhibition of RNA synthesis by 8-Chloroadenosine is considered a major contributor to its cellular effects researchgate.netnih.gov.

Direct Incorporation into Messenger Ribonucleic Acid (mRNA) as a Chain Terminator

A key mechanism by which 8-Cl-Ado exerts its effects is through the direct incorporation of its triphosphate form, 8-Cl-ATP, into nascent RNA chains during transcription nih.govnih.govmdpi.comaacrjournals.org. This incorporation, particularly into mRNA transcripts synthesized by RNA polymerase II (Pol II), leads to premature transcriptional chain termination mdpi.comaacrjournals.org. Studies have shown that 8-Cl-ATP is preferentially incorporated into mRNA compared to tRNA and rRNA aacrjournals.org. Analysis of newly synthesized transcripts indicates that the analogue blocks transcription elongation, with incorporation occurring at the 3' terminus of the RNA chain aacrjournals.org. This premature termination results in the production of truncated and non-functional mRNA molecules, ultimately leading to a reduction in the levels of critical cellular proteins, including short-lived survival proteins nih.govnih.gov.

Potential Inhibition of Ribonucleotide Reductase Activity

The reduction in dATP pools observed in some cell lines treated with 8-Cl-Ado suggests a potential mechanism involving the inhibition of ribonucleotide reductase (RR) nih.govnih.govresearchgate.net. Ribonucleotide reductase is a key enzyme responsible for the synthesis of deoxyribonucleotides, which are essential for DNA synthesis nih.govmdpi.com. The triphosphate metabolites of certain nucleoside analogs are known to inhibit RR, leading to dNTP depletion nih.govmdpi.com. While direct evidence of 8-Cl-ATP inhibiting RR is not as extensively documented as its effects on RNA, the observed dATP depletion supports the hypothesis that 8-Cl-Ado metabolites may interfere with RR activity, contributing to the disruption of DNA synthesis and the imbalance of dNTP pools nih.govnih.govresearchgate.net.

Cellular Responses and Signaling Cascades Induced by 8-Chloroadenosine

Treatment with 8-Cl-Ado triggers a cascade of cellular responses, ultimately leading to programmed cell death in susceptible cells nih.govnih.gov.

Induction of Apoptosis and Programmed Cell Death Pathways

A major outcome of 8-Cl-Ado treatment is the induction of apoptosis, a form of programmed cell death nih.govaacrjournals.orgnih.govmdpi.comspandidos-publications.comnih.goviiarjournals.org. This is considered a primary mechanism of its cytotoxic activity nih.govnih.gov. Studies in various cancer cell lines, including mantle cell lymphoma, multiple myeloma, lung cancer, and cholangiocarcinoma, have demonstrated that 8-Cl-Ado treatment leads to characteristic markers of apoptosis, such as Annexin V binding, loss of mitochondrial transmembrane potential, PARP cleavage, and the presence of a sub-G1 cell population nih.govmdpi.comnih.goviiarjournals.orgaacrjournals.org. The induction of apoptosis is thought to be a downstream effect of the molecular mechanisms described earlier, including the reduction of short-lived survival proteins due to inhibited transcription and potentially the disruption of DNA synthesis nih.govnih.gov. The sensitivity to 8-Cl-Ado-induced apoptosis can vary between cell lines mdpi.com.

Alterations in Mitochondrial Transmembrane Potential and Caspase Activation

Alterations in mitochondrial transmembrane potential are a significant event in 8-Cl-Ado-induced apoptosis nih.govaacrjournals.orgnih.govnih.goviiarjournals.orgaacrjournals.org. A decrease in mitochondrial transmembrane potential is an early indicator of mitochondrial dysfunction, which plays a critical role in initiating the intrinsic apoptotic pathway scielo.org.ar. Studies have shown that 8-Cl-Ado treatment leads to a loss of mitochondrial transmembrane potential in a time-dependent manner in various cell lines nih.gov. This loss of potential is often followed by the activation of caspases, a family of proteases that are central executioners of apoptosis nih.govmdpi.comaacrjournals.orgscielo.org.arresearchgate.net. Cleavage of caspase substrates, such as PARP, is a common indicator of caspase activation following 8-Cl-Ado exposure nih.govmdpi.com. Activation of both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) has been observed, although the extent and specific pathways involved can vary depending on the cell type nih.govmdpi.comaacrjournals.org.

Table 1: Summary of Key Molecular and Cellular Effects of 8-Chloroadenosine

| Mechanism/Effect | Description | Relevant Section |

| Direct Incorporation into mRNA | 8-Cl-ATP incorporated into nascent RNA, causing premature chain termination. | 2.3.2 |

| Impairment of mRNA Polyadenylation and Processing | Inhibition of poly(A) polymerase and reduction of poly(A)-tail length. | 2.3.3 |

| Influence on DNA Synthesis | Inhibition of DNA synthesis rates. | 2.3.4 |

| Reduction of dATP Pools | Selective depletion of dATP pools leading to dNTP imbalance. | 2.3.4 |

| Potential Inhibition of Ribonucleotide Reductase (RR) | Hypothesis based on dATP depletion, suggesting interference with RR activity. | 2.3.5 |

| Induction of Apoptosis | Triggers programmed cell death pathways. | 2.4.1 |

| Alterations in Mitochondrial Transmembrane Potential | Loss of mitochondrial membrane potential, indicative of mitochondrial dysfunction. | 2.4.2 |

| Caspase Activation | Activation of initiator and executioner caspases, leading to cleavage of cellular substrates. | 2.4.2 |

Table 2: Illustrative Research Findings on 8-Cl-Ado's Effects on Nucleic Acid Synthesis

| Cell Line | 8-Cl-Ado Concentration | Exposure Time | Effect on RNA Synthesis | Effect on DNA Synthesis | Citation |

| Multiple Myeloma (MM.1S) | 10 µM | 4 hours | Decreased | Not affected | aacrjournals.org |

| MCL (JeKo, Mino) | 10 µM | 24 hours | Inhibited (50-90%) | Inhibited | nih.gov |

| AML (KG-1a, MV4-11) | 0.3 - 1 µM | 24 hours | Significantly inhibited | Not significantly inhibited | ashpublications.org |

| Lung Cancer (A549, H1299) | 2 µM | 48-96 hours | Inhibited | Inhibited | mdpi.com |

Note: Data in Table 2 is illustrative and represents findings from specific studies and conditions. Effects may vary based on cell type, concentration, and exposure time.

Modulation of Cell Cycle Progression (e.g., G2/M Arrest, Mitotic Catastrophe)

8-Chloroadenosine has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines, including human lung cancer cells. nih.govnih.goviiarjournals.org This arrest can be accompanied by the accumulation of binucleated and polymorphonucleated cells, indicative of aberrant mitosis and failed cytokinesis. nih.govnih.gov Studies in human lung cancer cells demonstrated that exposure to 8-Cl-Ado led to the loss of phosphorylated forms of Cdc2 and Cdc25C, proteins crucial for progression into mitosis. nih.govnih.gov Furthermore, an increase in Ser10-phosphorylated histone H3-positive cells suggested that cells were able to exit G2 and enter mitosis, but aberrant division occurred. nih.govnih.gov This aberrant mitosis can result in mitotic catastrophe, a form of cell death that occurs following failed mitosis. nih.govnih.gov The extent of apoptosis following mitotic catastrophe can vary depending on the cell line. nih.govnih.gov While some studies have reported G2/M arrest induced by 8-Cl-Ado or its metabolite 8-Cl-cAMP, the precise molecular mechanisms underlying this arrest and the subsequent mitotic catastrophe have been further elucidated, involving improper activation of Cdc2 and Cdc25C and aberrant mitotic division. nih.govspandidos-publications.com

Induction of Autophagic Cell Death Pathways

8-Chloroadenosine has been shown to induce autophagy in various cancer cells, including breast cancer cells and chronic lymphocytic leukemia (CLL) cells. nih.govnih.govaacrjournals.org This induction of autophagy contributes, at least in part, to its tumoricidal effects. nih.govnih.govaacrjournals.org The mechanism involves the metabolism of 8-Cl-Ado, leading to the depletion of endogenous ATP. nih.govnih.govaacrjournals.org This ATP depletion subsequently activates the energy sensor AMP-activated protein kinase (AMPK). nih.govnih.govaacrjournals.org Activation of AMPK is associated with the attenuation of mTOR signaling and the induction of phosphorylation of the autophagy factor Unc51-like kinase 1 (ULK1) on Ser555, leading to the initiation of autophagy. nih.govnih.gov Evidence of autophagy induction includes increased aggregates of microtubule-associated protein 1 light chain 3B (LC3B), its conversion to the lipidated form LC3B-II, p62 degradative flux, and increased formation of acidic vesicular organelles. nih.govnih.gov Knockdown of essential autophagy factors like ATG7 or beclin 1 has been shown to provide partial protection against 8-Cl-Ado cytotoxicity. nih.govnih.gov

Activation of Endoplasmic Reticulum (ER) Stress Response

8-Chloroadenosine has been reported to cause endoplasmic reticulum (ER) stress in cancer cells, such as cholangiocarcinoma cells. iiarjournals.org ER stress is triggered by the accumulation of unfolded or misfolded proteins in the ER lumen, activating a signaling pathway known as the unfolded protein response (UPR). mdpi.comfrontiersin.org CHOP (CCAAT-enhancer-binding protein homologous protein) is a commonly used marker for ER stress, and its level is upregulated in response to ER stress, potentially leading to apoptosis. iiarjournals.orgfrontiersin.org Treatment with 8-Cl-Ado at a concentration of 10 µM has been shown to significantly increase CHOP levels in cholangiocarcinoma cells after 24 hours. iiarjournals.org This suggests that the activation of the ER stress response is one of the mechanisms by which 8-Cl-Ado exerts its cytotoxic effects.

Regulation of Short-Lived Survival Protein Expression (e.g., Mcl-1, MET, cyclin D1)

A proposed mechanism of cell death induced by 8-Cl-Ado involves the transcription inhibition of short-lived antiapoptotic proteins. nih.govnih.gov This is linked to the intracellular accumulation of 8-Cl-ATP, which can reduce mRNA transcripts by inhibiting RNA polymerase II or interfering with polyadenylation. nih.govnih.gov This process can lead to reduced expression of short-lived survival proteins. nih.gov

Specific examples of short-lived survival proteins regulated by 8-Cl-Ado include Mcl-1, MET, and cyclin D1. In CLL cells, Mcl-1 expression has been shown to decline within hours of 8-Cl-Ado treatment initiation. plos.orgresearchgate.net In multiple myeloma (MM) cells, 8-Cl-Ado has been shown to deplete the expression of the receptor tyrosine kinase MET. plos.orgsemanticscholar.org Studies in MM.1S cells treated with 10 µM 8-Cl-Ado showed a decrease in MET mRNA levels within 4 hours, continuing to decrease up to 60% by 24 hours. semanticscholar.org Lower basal levels of MET in MM cells have been associated with increased sensitivity to 8-Cl-Ado cytotoxicity. semanticscholar.org

The effect of 8-Cl-Ado on cyclin D1 expression can vary depending on the cell type. In mantle cell lymphoma (MCL) cells, while global transcription was inhibited, short-lived mRNAs and proteins like Mcl-1 and cyclin D1 were not consistently inhibited by 8-Cl-Ado. nih.gov However, in JeKo MCL cells, cyclin D1 protein levels were reduced by 60% after 24 hours, with a corresponding approximately 50% reduction in cyclin D1 mRNA levels. nih.gov This suggests that in certain contexts, transcription inhibition of cyclin D1 mRNA may contribute to the loss of cyclin D1 protein. nih.gov

Modulation of Cell Cycle Regulatory Proteins (e.g., p27, c-myc) via 8-Cl-cAMP Metabolite

While 8-Cl-Ado is the active cytotoxic metabolite, its precursor, 8-chloro-cyclic AMP (8-Cl-cAMP), also demonstrates antiproliferative effects and is metabolized to 8-Cl-Ado. spandidos-publications.comnih.govbiolog.de Studies investigating the molecular mechanisms of 8-Cl-cAMP have shown its ability to modulate cell cycle regulatory proteins like p27 and c-myc in multiple myeloma cells. spandidos-publications.comnih.gov Treatment with 8-Cl-cAMP has been observed to increase the expression levels of the cell cycle inhibitor p27 (Cdk inhibitor 1B) while significantly decreasing the expression levels of the proto-oncogene c-myc in MM cells. spandidos-publications.comnih.gov p27 binds to and inhibits cyclin E-Cdk2 and cyclin D-Cdk4 complexes, controlling cell cycle progression at G1. nih.gov Knockdown of p27 has been shown to decrease 8-Cl-cAMP-induced apoptosis and cell cycle arrest, indicating that the pro-apoptotic effect of 8-Cl-cAMP is, at least in part, p27-dependent. spandidos-publications.comnih.gov The mechanism for the downregulation of c-myc by 8-Cl-cAMP is not fully defined, but it is hypothesized to be significant in mediating 8-Cl-cAMP-induced cytotoxicity. spandidos-publications.com

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK, ERK1/2)

8-Chloroadenosine and its metabolite 8-Cl-cAMP have been implicated in the activation of MAPK pathways, particularly the p38 MAPK pathway. spandidos-publications.complos.orgaacrjournals.org In breast cancer cells, 8-Cl-Ado treatment induced AMPK activity, which in turn led to the attenuation of mTOR signaling. nih.govaacrjournals.org This activation of AMPK and inhibition of mTOR can influence downstream signaling pathways, including MAPKs. nih.govaacrjournals.org

Studies specifically on 8-Cl-cAMP have shown that it induces progressive phosphorylation and activation of p38 MAPK in various cancer cell lines, including multiple myeloma and thyroid cancer cells. spandidos-publications.complos.orgaacrjournals.org This activation of p38 MAPK appears to play a significant role in the pro-apoptotic effects of 8-Cl-cAMP, as pharmacological inhibition of p38 MAPK largely prevented the induction of apoptosis. spandidos-publications.complos.orgaacrjournals.org 8-Cl-adenosine, as a metabolite of 8-Cl-cAMP, has also been shown to activate p38 MAPK, and this activation was blocked by an adenosine kinase inhibitor, suggesting the involvement of 8-Cl-Ado metabolism in this process. aacrjournals.org

While p38 MAPK is often associated with cell growth inhibition or apoptosis, the role of other MAPK pathways like ERK1/2 can vary. aacrjournals.org Some studies suggest that cAMP signaling can inhibit cellular proliferation by blocking ERK signaling stimulated by growth factors. aacrjournals.org However, the direct effects of 8-Cl-Ado on ERK1/2 phosphorylation can differ depending on the context and cell type. plos.orgaacrjournals.org

Upregulation of Death Receptor 5 (DR5) Expression via Transcription Factor Sp1 Binding

8-Chloroadenosine has been shown to sensitize cancer cells to TRAIL-triggered apoptosis, and this sensitization is mediated, in part, by the upregulation of Death Receptor 5 (DR5). researchgate.netspandidos-publications.comnih.gov Studies in human hepatoma cells demonstrated that 8-Cl-Ado selectively upregulated DR5, but not Death Receptor 4 (DR4), at both protein and RNA levels. spandidos-publications.comnih.gov

Induction of DNA Damage and Chromosome Missegregation

8-Chloroadenosine has been shown to induce DNA damage, including DNA double-strand breaks (DSBs), and chromosome missegregation in various cancer cell lines, such as human lung cancer cells. plos.orgresearchgate.netnih.gov This genotoxic effect is implicated in the induction of mitotic catastrophe and apoptosis. plos.orgresearchgate.net E2F1, a transcription factor involved in cell cycle regulation and apoptosis, appears to play a role in 8-Cl-Ado-induced DNA damage and subsequent chromosome missegregation. researchgate.netnih.gov Studies have demonstrated that E2F1 accumulates upon 8-Cl-Ado-induced DNA DSBs, and this induction contributes to DNA damage in cycling cells, including those in mitosis. researchgate.netnih.gov Overexpression of E2F1 or exposure to 8-Cl-Ado can lead to aberrant mitotic spindles and errors in chromosome segregation. researchgate.net

Lack of Selective Inhibition of Adenosine Deaminases Acting on RNA (ADAR)

Although 8-Chloroadenosine shares structural similarity with adenosine, the natural substrate of Adenosine Deaminases Acting on RNA (ADARs), and has been explored for its potential to suppress ADAR activity, studies indicate that it is not a selective inhibitor of ADAR enzymes. ku.eduucdavis.eduashpublications.orgnih.govbiorxiv.org Research has shown that 8-Cl-Ado exhibits similar toxicity to cancer cell lines regardless of their dependence on ADAR or the level of ADAR expression. nih.govbiorxiv.org Furthermore, treatment with 8-Cl-Ado has been reported to have no effect on the A-to-I editing of multiple ADAR substrates. nih.govbiorxiv.org Therefore, 8-Chloroadenosine is not considered a suitable small molecule for therapies specifically requiring selective ADAR inhibition. nih.govbiorxiv.org

Table 1: Summary of 8-Chloroadenosine's Molecular and Cellular Mechanisms

| Mechanism | Description | Relevant Section |

| Interference with Actin Polymerization | Disrupts the assembly of actin filaments, impacting cytoskeletal dynamics. | 2.4.10 |

| Induction of DNA Damage and Chromosome Missegregation | Causes DNA double-strand breaks and errors in chromosome segregation, potentially via E2F1. | 2.4.11 |

| Influence of p53 Status | Cellular response can occur irrespective of p53/p21 status, though p53 activation can be observed in wild-type cells. | 2.4.12 |

| Effects on Adenosine Receptors and GPCR Signaling | Can inhibit proliferation induced by certain GPCRs and RTKs, with some non-specific effects on adenosine receptors. | 2.4.13 |

| Lack of Selective ADAR Inhibition | Despite structural similarity to adenosine, does not selectively inhibit ADAR enzymatic activity. | 2.4.14 |

Preclinical Efficacy Studies of 8 Chloroadenosine in Disease Models

In vitro Investigations Across Various Malignancies

In vitro studies have evaluated the efficacy of 8-Chloroadenosine in inhibiting the growth and survival of cancer cells from both hematological malignancies and solid tumors.

Hematological Malignancies (e.g., Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia, Mantle Cell Lymphoma, Multiple Myeloma)

8-Chloroadenosine has shown significant cytotoxic activity against a variety of hematological cancer cell lines. It is currently being evaluated in clinical trials for chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). ncats.ioashpublications.orgnih.gov

In CLL cells, 8-Cl-Ado treatment has been shown to induce AMP-activated protein kinase (AMPK) activation and autophagy. nih.govaacrjournals.org This occurs as a result of ATP depletion caused by the accumulation of 8-chloro-ATP. nih.govaacrjournals.org Studies in primary CLL cells demonstrated that 8-Cl-Ado accumulates as a triphosphate, leading to a decrease in endogenous ATP levels and inhibition of RNA synthesis. aacrjournals.org This bioenergetic compromise is associated with AMPK activation and the induction of autophagy. aacrjournals.org

For acute myeloid leukemia, 8-Cl-Ado has shown activity against AML cell lines, including those with the poor-risk FLT3-ITD mutation. ashpublications.orgresearchgate.net It inhibited growth and induced apoptosis in these cell lines and primary blasts, including the leukemia stem cell-enriched CD34+CD38- subpopulation. researchgate.net The half-maximal inhibitory concentrations (IC50s) in FLT3-ITD AML cell lines and primary blasts ranged from 200 nM to 1400 nM. researchgate.net

In mantle cell lymphoma (MCL) cell lines (Granta 519, JeKo, Mino, and SP-53), 8-Cl-Ado demonstrated efficacy, leading to loss of mitochondrial transmembrane potential and PARP cleavage in several lines after 24 hours of exposure to 10 µmol/l. nih.gov Reduced ATP levels and 8-chloro-ATP accumulation were strongly correlated with cell death in MCL cells. nih.gov Additionally, 8-Cl-Ado inhibited DNA synthesis and selectively depleted dATP pools in MCL cells, which is noted as unique compared to its effects in other hematological malignancies. nih.gov

Multiple myeloma cell lines, including MM.1S, RPMI-8226, and U266, have also exhibited cytotoxicity when treated with 8-Chloroadenosine. targetmol.combertin-bioreagent.com Studies using the RPMI8226 multiple myeloma cell line showed that 8-Cl-cAMP, which is metabolized to 8-Cl-adenosine, inhibited proliferation and induced apoptosis, associated with modulation of cell cycle regulatory proteins CDK2 and cyclin E. nih.gov

Solid Tumors (e.g., Breast Cancer, Lung Cancer, Renal Cell Carcinoma, Cholangiocarcinoma, Hepatocellular Carcinoma)

8-Chloroadenosine has also shown in vitro activity against various solid tumor cell lines. ncats.ioplos.org

In breast cancer cell lines, 8-Cl-Ado has been shown to be tumoricidal. nih.gov Treatment with 10 µM 8-Cl-Ado for 3 days resulted in a significant loss of clonogenic survival in MCF-7 cells. nih.govmedchemexpress.com This was associated with ATP depletion, activation of AMPK, inhibition of mTOR signaling, and induction of autophagy. nih.govmedchemexpress.comnih.gov

Studies in human lung cancer cell lines A549 and H1299 demonstrated that 8-Cl-Ado inhibited growth and induced G2/M cell cycle arrest and mitotic catastrophe. targetmol.comnih.gov This effect was linked to interference with actin polymerization. nih.gov

8-Chloroadenosine has also been effective against clear cell renal cell carcinoma (ccRCC) cell lines in vitro, with IC50 values ranging from 2 µM to 36 µM depending on the cell line. ncats.ioplos.orgnih.govsemanticscholar.org Sensitivity to 8-Cl-Ado in ccRCC was associated with AMPK activation and inhibition of the mTOR pathway. plos.orgnih.govsemanticscholar.org

In cholangiocarcinoma cells, 8-Chloroadenosine reduced cell growth, inhibited DNA synthesis, suppressed colony formation, and reduced cell invasion. iiarjournals.orgiiarjournals.orgnih.gov It induced endoplasmic reticulum stress and apoptosis in these cells. iiarjournals.orgnih.gov

8-Chloroadenosine has also shown cytotoxicity in combination with TRAIL in hepatocarcinoma cell lines. plos.orgbvsalud.org

Effects on Cell Growth, Proliferation, and Colony Formation in Cancer Cell Lines

Across various cancer types, 8-Chloroadenosine has consistently demonstrated inhibitory effects on cell growth, proliferation, and colony formation in vitro. ncats.ioplos.orgnih.govnih.govashpublications.org

In breast cancer cells, 8-Cl-Ado significantly inhibited clonogenic survival. nih.govmedchemexpress.comnih.gov

In colorectal cancer cell lines (HCT116, HCT116-E6, and 80S14), 8-Cl-adenosine inhibited cell growth and suppressed soft agar (B569324) colony formation. nih.gov

Cholangiocarcinoma cells treated with 8-Cl-Ado showed reduced cell growth and suppressed colony formation. iiarjournals.orgiiarjournals.orgnih.gov

In AML, 8-Cl-Ado inhibited the growth of cell lines and primary blasts and significantly inhibited the colony-forming ability of LSC-enriched CD34+CD38- blasts. ashpublications.orgresearchgate.netashpublications.org

Renal cell carcinoma cell lines showed reduced viability upon treatment with 8-Cl-Ado. ncats.ioplos.orgnih.gov

The inhibition of cell growth and proliferation by 8-Cl-Ado is often associated with the depletion of intracellular ATP, accumulation of 8-chloro-ATP, inhibition of RNA synthesis, and the induction of cell cycle arrest and apoptosis or autophagy depending on the cell type. ncats.ionih.govnih.govnih.govaacrjournals.orgplos.orgnih.govnih.govnih.govnih.goviiarjournals.orgnih.govnih.gov

Data from In Vitro Studies:

| Cancer Type | Cell Lines Tested | Key In Vitro Effects |

| Chronic Lymphocytic Leukemia | Primary CLL cells | ATP depletion, 8-chloro-ATP accumulation, RNA synthesis inhibition, AMPK activation, Autophagy induction. nih.govaacrjournals.org |

| Acute Myeloid Leukemia | KG1a, MV-4-11, Molm-13, Molm-14, OCI-AML3, Primary blasts | Growth inhibition (IC50s 0.2-1.4 µM), Apoptosis induction, Inhibition of colony formation in LSCs. ashpublications.orgresearchgate.netashpublications.org |

| Mantle Cell Lymphoma | Granta 519, JeKo, Mino, SP-53 | ATP depletion (30-60%), 8-chloro-ATP accumulation, Mitochondrial transmembrane potential loss, PARP cleavage, DNA synthesis inhibition, dATP pool depletion. nih.gov |

| Multiple Myeloma | MM.1S, RPMI-8226, U266 | Cytotoxicity, Proliferation inhibition, Apoptosis induction, Modulation of cell cycle regulators. targetmol.combertin-bioreagent.comnih.gov |

| Breast Cancer | MCF-7, BT-474, T47D, SK-BR-3, ZR-75-1 | >90% loss of clonogenic survival (MCF-7), ATP depletion, AMPK activation, mTOR inhibition, Autophagy induction. nih.govmedchemexpress.comnih.govmedchemexpress.com |

| Lung Cancer | A549, H1299 | Growth inhibition, G2/M arrest, Mitotic catastrophe, Interference with actin polymerization. targetmol.comnih.gov |

| Renal Cell Carcinoma | CAKI-1, RXF-393 (Clear cell RCC) | Reduced viability (IC50s 2-36 µM), AMPK activation, mTOR pathway inhibition. ncats.ioplos.orgnih.govsemanticscholar.org |

| Cholangiocarcinoma | Cholangiocarcinoma cell lines | Reduced growth, Reduced DNA synthesis, Suppressed colony formation, Reduced invasion, ER stress, Apoptosis. iiarjournals.orgiiarjournals.orgnih.gov |

| Hepatocellular Carcinoma | BEL-7402 | Enhanced sensitivity to TRAIL-induced apoptosis. plos.orgbvsalud.org |

| Colorectal Cancer | HCT116, HCT116-E6, 80S14 | Growth inhibition (up to 89%), Suppressed colony formation, DNA endoreduplication, Apoptosis. nih.gov |

In vivo Efficacy Assessments in Preclinical Animal Models

Preclinical in vivo studies using animal models have investigated the ability of 8-Chloroadenosine to inhibit tumor growth.

Tumor Growth Inhibition in Orthotopic and Xenograft Models

8-Chloroadenosine has demonstrated efficacy in inhibiting tumor growth in various xenograft and orthotopic mouse models. ncats.ionih.govashpublications.orgaacrjournals.org

In breast cancer orthotopic xenograft models using MCF-7 and BT-474 cell lines, 8-Cl-Ado inhibited tumor growth. nih.govnih.govaacrjournals.org In mice with BT-474 tumors, a significant dose was highly effective, leading to a decrease in tumor size and, in some cases, the absence of a macroscopically detectable tumor after treatment. nih.govnih.govaacrjournals.org

Studies in colorectal cancer xenograft models showed that 8-Cl-adenosine suppressed the growth of HCT116-derived xenografts. bertin-bioreagent.comnih.govcaymanchem.com

In an orthotopic mouse model of FLT3-ITD-positive AML, treatment with 8-Cl-Ado significantly prolonged the survival of mice xenografted with MV4-11 cells compared to control groups. researchgate.net Another AML model using MOLM-14 cells showed a significant reduction in tumor mass after treatment with 8-Cl-Ado. ashpublications.org

8-Chloroadenosine also showed marked activity against mice solid tumor hepatoma 22 (H22) and ascitic leukemia L-1210 models, resulting in significant tumor growth inhibition and increased life span, respectively. nih.gov

In a cholangiocarcinoma in vivo study, 8-CA inhibited tumor growth in mice. iiarjournals.orgnih.gov

Evaluation of Efficacy in Specific Cancer Subtypes within In vivo Systems

In vivo studies have also provided insights into the efficacy of 8-Chloroadenosine in specific cancer subtypes.

In breast cancer, 8-Cl-Ado showed efficacy in both MCF-7 and BT-474 xenograft models, which represent different subtypes (luminal A and HER2-overexpressing, respectively). nih.govnih.govaacrjournals.org The higher efficacy observed in BT-474 tumors, which are both p53 deficient and HER2 overexpressing, suggests potential differential sensitivity based on molecular characteristics. nih.gov

For AML, 8-Cl-Ado demonstrated efficacy in models specifically using FLT3-ITD-positive cell lines, highlighting its potential in this molecularly defined poor-risk subtype. researchgate.netashpublications.org

Data from In Vivo Studies:

| Cancer Type | Animal Model Used | Key In Vivo Effects |

| Breast Cancer | MCF-7 and BT-474 orthotopic xenograft mouse models | Tumor growth inhibition, Absence of macroscopically detectable tumor in some cases (BT-474). nih.govnih.govaacrjournals.org |

| Acute Myeloid Leukemia | MV4-11 (FLT3-ITD-positive) orthotopic murine model | Significantly prolonged survival. researchgate.net |

| Acute Myeloid Leukemia | MOLM-14 (FLT3-ITD-positive) orthotopic mouse model | >70% reduction in tumor mass. ashpublications.org |

| Hepatoma | Hepatoma 22 (H22) solid tumor mice model | Significant tumor growth inhibition (71.7% and 66.1% inhibition rates). nih.gov |

| Leukemia | Leukemia L-1210 ascitic mice model | Increased life span (124.0% and 104.2% life-prolonging rates). nih.gov |

| Colorectal Cancer | HCT116 xenograft mouse model | Suppressed tumor growth (50% reduction). bertin-bioreagent.comnih.govcaymanchem.com |

| Cholangiocarcinoma | Balb/cAJcl-Nu mice | Inhibited tumor growth. iiarjournals.orgnih.gov |

Mechanistic Insights from Preclinical Studies

Preclinical investigations into 8-Chloroadenosine have shed light on the molecular mechanisms underlying its cytotoxic effects and the factors influencing sensitivity and resistance.

Correlation of 8-Chloroadenosine Metabolite Accumulation with Biological Outcomes

The activity of 8-Chloroadenosine is dependent on its intracellular metabolism, primarily through phosphorylation to its active triphosphate form, 8-chloro-ATP. This metabolic conversion is mediated by enzymes such as adenosine (B11128) kinase. nih.govnih.gov Accumulation of intracellular 8-chloro-ATP is highly associated with biological outcomes, including cell death and inhibition of global transcription. nih.govnih.gov

Studies in mantle cell lymphoma (MCL) cell lines showed a strong correlation between intracellular 8-chloro-ATP concentrations and the reduction of intracellular ATP levels, as well as the inhibition of global transcription. nih.govnih.gov Reduced ATP levels, ranging from 30% to 60%, and concurrent 8-chloro-ATP accumulation were significantly associated with cell death in MCL cells. nih.govnih.gov Intracellular 8-chloro-ATP concentrations were also highly correlated with the inhibition of global transcription, with inhibition rates between 50% and 90%. nih.govnih.gov

While transcription inhibition contributes to cell death, it may not be the sole mechanism. In MCL, inhibition of transcription accounted for only 30% to 40% of cell death. nih.govnih.gov Furthermore, 8-Chloroadenosine also inhibited DNA synthesis rates and selectively depleted dATP pools in MCL cells, suggesting additional mechanisms contributing to its cytotoxic actions. nih.govnih.gov

In multiple myeloma cells, 8-chloro-ATP accumulates rapidly, reaching concentrations exceeding 100 µM within 2 hours of treatment, which correlates with a decrease in both RNA synthesis and ATP levels. aacrjournals.org This time-dependent increase in 8-chloro-ATP accumulation is accompanied by a continued decline in ATP and RNA synthesis. aacrjournals.org

A new metabolic pathway for 8-Chloroadenosine has also been reported, involving the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado) and its monophosphate (S-8-Cl-AMP). nih.gov While these metabolites were detected in several MCL cell lines, the ratios of S-8-Cl-Ado/8-Cl-AMP were variable, and their precise contribution to biological outcomes requires further investigation. nih.gov

Here is a table summarizing the correlation between 8-chloro-ATP accumulation and biological outcomes in preclinical studies:

| Cell Line Type | 8-chloro-ATP Accumulation | Associated Biological Outcomes | Correlation Strength |

| Mantle Cell Lymphoma | Increased | Cell Death, ATP Reduction, Global Transcription Inhibition | High (P < 0.01) |

| Multiple Myeloma | Rapid Increase | RNA Synthesis Inhibition, ATP Reduction | Time-dependent |

| Renal Cell Carcinoma | Increased | ATP Reduction (comparable in sensitive and resistant lines) | Not directly correlated with sensitivity in this study plos.org |

Molecular Biomarkers of Response and Resistance to 8-Chloroadenosine

Preclinical studies have identified potential molecular biomarkers that may predict response or resistance to 8-Chloroadenosine. In renal cell carcinoma (RCC), sensitivity to 8-Chloroadenosine is associated with the activation of the AMPK pathway and inhibition of the mTOR pathway. plos.orgnih.gov Resistant cell lines, in contrast, showed unaffected AMPK activity and mTOR pathway status upon treatment. plos.orgnih.gov

Elevated basal levels of phospho RPS6 and AKT were noted in resistant RCC cell lines, suggesting that the activation status of the PI3K pathway may determine resistance to 8-Chloroadenosine. plos.orgnih.gov Proteomic analysis confirmed that 8-Chloroadenosine treatment leads to inhibition of the mTOR pathway in sensitive cell lines, characterized by rapid activation of AMPK and subsequent dephosphorylation of p70S6K and ribosomal protein RPS6. plos.orgnih.gov

In acute myeloid leukemia (AML), FLT3-ITD blasts were identified as particularly sensitive to 8-Chloroadenosine. researchgate.net The mechanism underlying this sensitivity may involve the degradation of miR-155 and activation of p53 in an ErbB3 binding protein (Ebp1)-dependent manner. researchgate.net Overexpression of miR-155 was shown to reverse 8-Chloroadenosine-induced apoptosis in this context. researchgate.net

Differences in DNA damage-response (DDR) pathway heterogeneity can also influence sensitivity. mdpi.com Human lung cancer H1299 cells (p53-null) exhibit enhanced susceptibility to 8-Chloroadenosine compared to A549 cells (p53-wt), which is linked to the overaccumulation of DNA double-strand breaks (DSBs) in H1299 cells. mdpi.com This increased DSB accumulation is attributed to defects in the p53-p21 signal, altered SMC1 phosphorylation, impaired DNA repair activity due to p53 defects, and cleavage of PARP-1. mdpi.com

Role of PI3K Pathway Activation in 8-Chloroadenosine Resistance

Activation of the PI3K pathway appears to contribute to resistance to 8-Chloroadenosine. plos.orgnih.gov In RCC cell lines, resistant cells exhibited elevated basal levels of phospho AKT, a key component of the PI3K pathway. plos.org This suggests that an active PI3K pathway at baseline may counteract the effects of 8-Chloroadenosine, which primarily targets the mTOR pathway downstream of PI3K. plos.orgnih.gov

Pharmacological inhibition of the PI3K pathway has been shown to enhance the efficacy of 8-Chloroadenosine. plos.orgnih.gov Studies combining 8-Chloroadenosine with a PI3K inhibitor demonstrated synergistic inhibition of proliferation in RCC cell lines. plos.orgnih.govresearchgate.net This synergy was observed across multiple cell lines, further supporting the role of PI3K pathway activation in mediating resistance to 8-Chloroadenosine. plos.orgnih.govresearchgate.net

Here is a table summarizing the role of PI3K pathway activation in 8-Chloroadenosine resistance:

| Cancer Type | PI3K Pathway Status in Resistant Cells | Effect of PI3K Inhibition on 8-Chloroadenosine Efficacy |

| Renal Cell Carcinoma | Elevated basal phospho AKT levels | Enhanced efficacy, synergistic inhibition of proliferation plos.orgnih.govresearchgate.net |

Combination Studies with Other Therapeutic Agents in Preclinical Settings

Preclinical investigations have explored the potential of combining 8-Chloroadenosine with other therapeutic agents to enhance its antitumor activity and overcome resistance mechanisms.

Synergistic Interactions with Targeted Therapies (e.g., PI3K Inhibitors, TRAIL)

Combinations of 8-Chloroadenosine with targeted therapies have shown promising synergistic interactions in preclinical models. As discussed previously, combining 8-Chloroadenosine with PI3K inhibitors resulted in synergistic anti-proliferative effects in RCC cell lines, highlighting the potential to overcome PI3K-mediated resistance. plos.orgnih.govresearchgate.net

8-Chloroadenosine has also been shown to be cytotoxic in combination with TRAIL (TNF-related apoptosis inducing ligand) in hepatocarcinoma cells. plos.orgresearchgate.net Subtoxic concentrations of 8-Chloroadenosine can sensitize human hepatoma cells to TRAIL-triggered apoptosis. researchgate.netbvsalud.org This sensitization may involve the upregulation of death receptor 5 (DR5), a key receptor in the TRAIL signaling pathway. researchgate.netspandidos-publications.com Studies suggest that 8-Chloroadenosine can selectively upregulate DR5 expression at both protein and RNA levels, potentially by facilitating the binding of the transcription factor Sp1 to the DR5 promoter. researchgate.netspandidos-publications.com The combination of 8-Chloroadenosine and TRAIL can trigger different apoptotic pathways, which may be caspase-dependent or independent depending on the cell line. bvsalud.org

In AML, combining 8-Chloroadenosine with the BCL-2 inhibitor venetoclax (B612062) has demonstrated strong synergistic anti-proliferative effects in both AML cell lines and primary AML blasts, including those with poor-risk mutations like FLT3-ITD. ashpublications.orgnih.gov This combination also significantly lowered intracellular ATP levels compared to single-agent treatments. ashpublications.org The synergy between venetoclax and 8-Chloroadenosine may involve targeting oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for leukemic stem cell survival. nih.gov 8-Chloroadenosine has been shown to suppress fatty acid oxidation (FAO), a component of OXPHOS, in the LSC-enriched population, and the combination with venetoclax resulted in complete inhibition of the oxygen consumption rate, an indicator of OXPHOS. nih.gov

Here is a table summarizing synergistic interactions with targeted therapies:

| Combination Partner | Cancer Type | Observed Effect | Proposed Mechanism |

| PI3K Inhibitor | Renal Cell Carcinoma | Synergistic inhibition of proliferation plos.orgnih.govresearchgate.net | Overcoming PI3K-mediated resistance to 8-Chloroadenosine plos.orgnih.gov |

| TRAIL | Hepatocarcinoma | Sensitization to apoptosis researchgate.netbvsalud.org | Upregulation of DR5 expression via Sp1 researchgate.netspandidos-publications.com |

| Venetoclax (BCL-2 inh) | Acute Myeloid Leukemia | Strong synergistic anti-proliferative effects ashpublications.orgnih.gov | Targeting OXPHOS and FAO in LSCs, significant ATP depletion ashpublications.orgnih.gov |

Modulatory Effects with Chemotherapeutic Drugs

The interaction between 8-Chloroadenosine and conventional chemotherapeutic drugs has also been investigated in preclinical settings, with varied outcomes depending on the cancer type and specific agents used.

In cholangiocarcinoma cells, combinations of 8-Chloroadenosine with several chemotherapeutic drugs, including cisplatin, paclitaxel (B517696), 5-fluorouracil (B62378) (5-FU), CX-4945, and gemcitabine, were generally less effective than 8-Chloroadenosine or the chemotherapeutic drugs alone. iiarjournals.org This suggests a lack of additive or synergistic effects with these particular combinations in this cancer type. iiarjournals.org However, an additive effect was observed when 8-Chloroadenosine was combined with the autophagy inhibitor hydroxychloroquine (B89500) in one cholangiocarcinoma cell line. iiarjournals.org Despite this in vitro observation, an in vivo study showed that 8-Chloroadenosine alone inhibited tumor growth more effectively than the combination with hydroxychloroquine. iiarjournals.org

In AML, while 8-Chloroadenosine is a nucleoside analog, its mechanism of action differs from many conventional nucleoside analogs used in AML therapy, as it is primarily incorporated into RNA rather than DNA. researchgate.netashpublications.org Preclinical data suggest that 8-Chloroadenosine can target leukemic stem cells (LSCs) while sparing normal hematopoietic stem cells, a potential advantage over some traditional chemotherapies. researchgate.netashpublications.org

Further research is needed to fully understand the modulatory effects of 8-Chloroadenosine when combined with a broader range of chemotherapeutic agents and in different cancer contexts.

Here is a table summarizing modulatory effects with chemotherapeutic drugs:

| Combination Partner | Cancer Type | Observed Effect |

| Cisplatin, Paclitaxel, 5-FU, CX-4945, Gemcitabine | Cholangiocarcinoma | Generally less effective than single agents in vitro iiarjournals.org |

| Hydroxychloroquine (Autophagy Inhibitor) | Cholangiocarcinoma | Additive effect in one cell line in vitro, less effective than single agent in vivo iiarjournals.org |

| Conventional Nucleoside Analogs (comparison of mechanism) | Acute Myeloid Leukemia | Different mechanism (RNA vs DNA incorporation), potential LSC targeting researchgate.netashpublications.orgresearchgate.netashpublications.org |

Investigation of Additive or Antagonistic Effects in Preclinical Combination Regimens

Preclinical studies have investigated the potential for 8-Chloroadenosine (8-Cl-Ado) to exhibit additive or synergistic effects when combined with other therapeutic agents in various disease models, particularly in the context of cancer. The rationale for such combinations often stems from the unique mechanism of action of 8-Cl-Ado, which is metabolized intracellularly to 8-chloro-ATP and interferes with RNA synthesis and energy metabolism aacrjournals.orgnih.govnih.gov.

Research in acute myeloid leukemia (AML) has demonstrated promising synergistic activity between 8-Cl-Ado and the BCL-2 inhibitor venetoclax (ABT-199) ashpublications.orgnih.govnih.gov. This combination showed potent anti-proliferative effects in both AML cell lines and primary AML blasts with diverse genetic profiles ashpublications.org. The synergy was observed at concentrations required to inhibit 50%, 75%, and 90% of cell growth, as determined by combination index (CI) values less than 0.9 using the Chou-Talalay method ashpublications.orgnih.gov. Mechanistic investigations suggested that this synergy might be due to independent antileukemic mechanisms, as the addition of venetoclax did not significantly alter the intracellular accumulation of the active metabolite, 8-Cl-ATP nih.gov. Furthermore, the combination of venetoclax and 8-Cl-Ado synergistically inhibited intracellular ATP pools in AML cell lines, with combination treatment lowering ATP levels significantly more than single-agent treatments ashpublications.org. In a xenograft mouse model of AML, the combination of venetoclax and 8-Cl-Ado significantly extended survival compared to either agent alone nih.govnih.gov.

In renal cell carcinoma (RCC), 8-Cl-Ado has been investigated in combination with the PI3K p110α inhibitor A66. This combination proved more effective in reducing cell proliferation than either agent alone in clear cell RCC (ccRCC) cell lines plos.org. Synergy, defined by a positive synergy index (negative logarithm of CI), was observed across nine tested ccRCC cell lines plos.org. This suggests that inhibiting the PI3K pathway, which can contribute to resistance to 8-Cl-Ado, can enhance the effectiveness of 8-Cl-Ado treatment plos.org.

Studies in cholangiocarcinoma cells explored combinations of 8-Cl-Ado with several conventional chemotherapeutic drugs, including cisplatin, paclitaxel, 5-fluorouracil (5-FU), CX-4945, and gemcitabine. In vitro, these combinations generally did not provide significantly greater inhibition of cell growth compared to single-agent treatments iiarjournals.org. An exception was the combination of 8-Cl-Ado with hydroxychloroquine, which showed an additive effect in one cholangiocarcinoma cell line (RMCCA-1) in vitro iiarjournals.org. However, in an in vivo study, treatment with 8-Cl-Ado alone inhibited tumor growth more effectively than the combination with hydroxychloroquine iiarjournals.org.

Investigations involving 8-chloro-cAMP (8-Cl-cAMP), a prodrug of 8-Cl-Ado, have also explored combination strategies. Studies in human ovarian carcinoma cell lines demonstrated synergistic effects when 8-Cl-cAMP was combined with paclitaxel aacrjournals.org. Synergy was observed with both simultaneous and sequential administration, with the schedule of administration influencing the degree of synergy aacrjournals.org. Specifically, sequential treatment with paclitaxel followed by 8-Cl-cAMP appeared to be the most effective method with the highest synergy mdpi.com.

The assessment of drug interactions in these preclinical studies often utilizes methods such as the Chou-Talalay median effect analysis, which calculates a combination index (CI). A CI value less than 1 typically indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism nih.govmdpi.com.

Here are some examples of data findings from preclinical combination studies:

| Disease Model | Combination Agent | Interaction Type (In vitro) | Key Findings | Reference |

| Acute Myeloid Leukemia | Venetoclax (ABT-199) | Synergy | Potent anti-proliferative effects in cell lines and primary blasts; synergistic inhibition of ATP pools. | ashpublications.orgnih.govnih.gov |

| Renal Cell Carcinoma | PI3K inhibitor A66 | Synergy | Enhanced reduction in cell proliferation in ccRCC cell lines. | plos.org |

| Cholangiocarcinoma | Hydroxychloroquine | Additive (In vitro) | Additive effect observed in one cell line; however, single-agent 8-Cl-Ado was more effective in vivo. | iiarjournals.org |

| Cholangiocarcinoma | Cisplatin, Paclitaxel, 5-FU, CX-4945, Gemcitabine | No significant enhancement | Combinations generally not more effective than single agents in vitro. | iiarjournals.org |

| Ovarian Carcinoma | Paclitaxel (with 8-Cl-cAMP) | Synergy | Synergistic effects observed with both simultaneous and sequential administration. | aacrjournals.orgmdpi.com |

| Combination | Cell Lines/Model | Combination Index (CI) Range (indicating synergy < 0.9) | Effect on ATP Levels | In vivo Results | Reference |

| 8-Cl-Ado + Venetoclax | AML cell lines, primary blasts | < 1 (for ED50, ED75, ED90) | Synergistic reduction (70-90% in cell lines) | Significantly longer survival in xenograft model | ashpublications.orgnih.govnih.gov |

| 8-Cl-Ado + PI3K inhibitor A66 | Nine ccRCC cell lines | Synergy index > 0 (indicating synergy) | Not specified in search results | Not specified in search results | plos.org |

| 8-Cl-Ado + Hydroxychloroquine | RMCCA-1 (in vitro), In vivo model | Additive (in vitro), Less effective than single agent (in vivo) | Not specified in search results | Single agent better than combination | iiarjournals.org |

These preclinical findings highlight the potential of combining 8-Cl-Ado with other agents to enhance anti-tumor activity, particularly demonstrating synergy with venetoclax in AML and a PI3K inhibitor in RCC. However, the effectiveness of combinations can be context-dependent, as seen in the cholangiocarcinoma study.

Structure Activity Relationships and Derivative Research of 8 Chloroadenosine

Impact of Chlorine Substitution at the 8-Position on Biological Activity

The presence of the chlorine atom at the C8 position of the adenine (B156593) ring is a critical structural feature that differentiates 8-Cl-Ado from endogenous adenosine (B11128) and other nucleoside analogs ontosight.aiontosight.ai. This substitution influences the compound's interaction with various cellular enzymes and targets, leading to its observed biological effects.

Studies have shown that 8-Cl-Ado's activity is dependent on its intracellular phosphorylation, primarily by adenosine kinase, to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP) aacrjournals.orgoup.comcaymanchem.comnih.govplos.org. This is in contrast to some other nucleoside analogs like fludarabine (B1672870) and cladribine (B1669150), which are activated by deoxycytidine kinase aacrjournals.orgcaymanchem.com. The high specific activity of adenosine kinase and its substrate specificity for 8-Cl-Ado contribute to the substantial intracellular accumulation of 8-Cl-ATP in certain cell types, such as multiple myeloma cells aacrjournals.org.

The chlorine substitution at the 8-position also affects the conformation of the nucleoside. Adenosine typically exists in an anti conformation when binding to receptors, and modifications at the 8-position can influence this conformation, potentially impacting receptor binding affinity and efficacy researchgate.net. While some modifications at the 8-position have been shown to be detrimental to activity in the context of adenosine A2A receptor agonists, the chlorine substitution in 8-Cl-Ado results in a compound with potent biological effects, particularly its ability to inhibit RNA synthesis and induce apoptosis researchgate.netnih.govncats.io.

The modification at the C8 position is also implicated in the compound's resistance to metabolic breakdown compared to natural adenosine, contributing to a potentially longer half-life and enhanced cellular penetration ontosight.ai.

Relationship between 8-Chloroadenosine and its Cyclic Monophosphate Analog (8-Cl-cAMP)

A significant aspect of 8-Cl-Ado research involves its close relationship with its cyclic monophosphate analog, 8-chloro-cAMP (8-Cl-cAMP). While 8-Cl-cAMP was initially investigated for its potential as an anticancer agent, accumulating evidence indicates that its biological effects are largely mediated through its conversion to 8-Cl-Ado aacrjournals.orgoup.comcaymanchem.comnih.govoup.com.

8-Cl-cAMP as a Precursor and its Extracellular Enzymatic Conversion to 8-Chloroadenosine

Research has established that 8-Cl-cAMP serves as a prodrug for 8-Cl-Ado aacrjournals.orgcaymanchem.comnih.gov. This conversion primarily occurs extracellularly through the enzymatic action of serum phosphodiesterases (PDEs) and 5'-nucleotidase aacrjournals.orgoup.comnih.govoup.com. Pharmacokinetic studies, including investigations during clinical trials of 8-Cl-cAMP, have provided evidence supporting this conversion aacrjournals.orgnih.gov.

The process involves the hydrolysis of the cyclic phosphate (B84403) bond in 8-Cl-cAMP by phosphodiesterases, yielding 8-chloro-adenosine monophosphate (8-Cl-AMP). Subsequently, 5'-nucleotidase cleaves the phosphate group from 8-Cl-AMP, resulting in the formation of 8-Cl-Ado oup.com. This extracellular conversion is crucial for the activity attributed to 8-Cl-cAMP, as 8-Cl-Ado is the primary species that enters cells and undergoes further intracellular metabolism to its active triphosphate form aacrjournals.orgoup.comnih.gov. Inhibition of phosphodiesterase activity has been shown to reduce the formation of 8-Cl-Ado from 8-Cl-cAMP, highlighting the importance of this extracellular conversion pathway nih.gov.

Comparative Biological Activities and Mechanisms of Action of 8-Cl-cAMP and 8-Chloroadenosine

Despite 8-Cl-cAMP being a precursor, comparative studies have been conducted to understand the biological activities and mechanisms of action attributed to both compounds. While their effects are often linked due to the conversion pathway, research has also explored potential direct effects of 8-Cl-cAMP or differences in the cellular responses they elicit.

Studies have shown that 8-Cl-Ado and 8-Cl-cAMP can exhibit similar antiproliferative effects in various cancer cell lines oup.complos.orgnih.gov. However, their mechanisms of action, while converging on the formation of 8-Cl-ATP, can involve different initial steps or signaling pathways.

One area of investigation has been the role of protein kinase A (PKA). While 8-Cl-cAMP is a cAMP analog and was initially thought to exert its effects through modulating PKA activity, particularly by altering the ratio of regulatory subunits (RI and RII), later studies suggested that the antiproliferative effects of 8-Cl-cAMP are largely independent of direct PKA activation and are mediated by its metabolite, 8-Cl-Ado oup.comoup.complos.orgnih.govaacrjournals.org.

Research indicates that 8-Cl-Ado's mechanism of action involves its phosphorylation to 8-Cl-ATP, which then interferes with cellular processes. This includes the inhibition of RNA synthesis, particularly mRNA, by acting as a chain terminator during transcription aacrjournals.orgcaymanchem.comnih.govnih.govncats.ionih.gov. 8-Cl-ATP can be incorporated into RNA and also inhibit polyadenylation of mRNA transcripts, affecting their stability and function cncb.ac.cnnih.gov.

Furthermore, the accumulation of intracellular 8-Cl-ATP leads to a depletion of endogenous ATP pools nih.govplos.orgnih.govaacrjournals.orgnih.gov. This depletion contributes to cellular bioenergetic stress and can activate pathways like AMP-activated protein kinase (AMPK), which has been implicated in the mechanism of action of 8-Cl-Ado and 8-Cl-cAMP plos.orgaacrjournals.orgplos.org. AMPK activation, in turn, can lead to the inhibition of the mTOR pathway, contributing to the antiproliferative effects plos.org.

While 8-Cl-cAMP's effects are primarily mediated by 8-Cl-Ado, some studies have explored potential distinctions. For instance, one study comparing 8-Cl-cAMP and PKA I-selective cAMP analogs found that while both inhibited proliferation, 8-Cl-cAMP induced apoptosis, whereas the PKA I-selective analogs caused growth arrest plos.org. This suggests that even though the conversion to 8-Cl-Ado is key, the initial form of the compound might influence the precise downstream signaling or cellular fate.

Here is a table summarizing some comparative findings:

| Feature | 8-Cl-cAMP | 8-Chloroadenosine (8-Cl-Ado) | Source(s) |

| Role | Prodrug, converted extracellularly | Active metabolite, enters cells | aacrjournals.orgoup.comcaymanchem.comnih.gov |

| Extracellular Conversion | Yes, by PDEs and 5'-nucleotidase | Formed from 8-Cl-cAMP extracellularly | aacrjournals.orgoup.comnih.govoup.com |

| Intracellular Activation | Converted to 8-Cl-Ado, then phosphorylated | Phosphorylated to 8-Cl-AMP, -ADP, -ATP | aacrjournals.orgoup.comcaymanchem.comnih.gov |

| Key Active Form | Primarily acts via 8-Cl-Ado metabolite | 8-Cl-ATP | aacrjournals.orgnih.gov |

| Impact on PKA | Initially thought to modulate PKA; largely PKA-independent effects via 8-Cl-Ado | Effects largely independent of direct PKA activation | oup.comoup.complos.orgnih.govaacrjournals.org |

| Induction of Apoptosis | Can induce apoptosis (mediated by 8-Cl-Ado) | Induces apoptosis | oup.complos.orgiiarjournals.org |

| Inhibition of RNA Synthesis | Indirectly via 8-Cl-Ado metabolite | Direct inhibition by 8-Cl-ATP incorporation | aacrjournals.orgcaymanchem.comnih.govnih.govncats.ionih.gov |

| ATP Depletion | Indirectly via 8-Cl-Ado metabolite | Causes depletion of endogenous ATP | nih.govplos.orgnih.govaacrjournals.orgnih.gov |

Comparison with Other Nucleoside Analogs and their Distinct Mechanisms of Action

8-Chloroadenosine belongs to the broader class of purine (B94841) nucleoside analogs, but its mechanism of action and structural features differentiate it from many other members of this group. Comparing 8-Cl-Ado with other nucleoside analogs highlights its unique properties and the rationale for its investigation as a therapeutic agent.

Differentiation from Deoxyribonucleoside Analogs (e.g., Fludarabine, Cladribine)

A key distinction lies in the sugar moiety. 8-Cl-Ado is a ribonucleoside analog, meaning it contains a ribose sugar, similar to adenosine ncats.iobenthamscience.comnih.gov. In contrast, deoxyribonucleoside analogs like fludarabine and cladribine contain a deoxyribose sugar benthamscience.comnih.govashpublications.org. This difference in the sugar significantly impacts their cellular metabolism and primary targets.

Fludarabine and cladribine are primarily activated by deoxycytidine kinase and their triphosphate metabolites are incorporated into DNA, leading to DNA strand breaks and inhibition of DNA synthesis and repair aacrjournals.orgcaymanchem.combenthamscience.comnih.govashpublications.org. Their cytotoxic effects are largely dependent on interfering with DNA replication plos.org.

In contrast, 8-Cl-Ado is activated by adenosine kinase, and its active metabolite, 8-Cl-ATP, primarily targets RNA synthesis aacrjournals.orgcaymanchem.comnih.govnih.govncats.ionih.gov. While some studies suggest potential effects on DNA synthesis at early time points, the predominant mechanism involves the inhibition of RNA polymerase II and interference with mRNA transcription and processing nih.govnih.gov. This RNA-directed mechanism distinguishes 8-Cl-Ado from DNA-targeting deoxyribonucleoside analogs and contributes to its activity in slow or non-replicating cells plos.orgnih.gov.

Here is a comparison table:

| Feature | 8-Chloroadenosine (8-Cl-Ado) | Fludarabine & Cladribine | Source(s) |

| Nucleoside Type | Ribonucleoside analog | Deoxyribonucleoside analogs | ncats.iobenthamscience.comnih.govashpublications.org |

| Activating Enzyme | Adenosine kinase | Deoxycytidine kinase | aacrjournals.orgcaymanchem.com |

| Primary Intracellular Target | RNA synthesis (mRNA) | DNA synthesis and repair | aacrjournals.orgcaymanchem.comnih.govnih.govncats.ionih.govbenthamscience.comnih.govashpublications.org |

| Incorporation into Nucleic Acids | RNA | DNA | benthamscience.comnih.govashpublications.org |

| Main Mechanism of Cytotoxicity | RNA synthesis inhibition, ATP depletion | DNA damage, DNA synthesis inhibition | nih.govplos.orgnih.govnih.govbenthamscience.comnih.govashpublications.org |

Analogues with Modified Purine Bases (e.g., 8-Amino-adenosine)

Comparisons between 8-Cl-Ado and other adenosine analogs with modifications at the purine base, such as 8-amino-adenosine (8-NH2-Ado), reveal similarities and differences in their mechanisms. Both 8-Cl-Ado and 8-NH2-Ado are C8-substituted adenosine analogs that are phosphorylated by adenosine kinase to their triphosphate forms plos.orgnih.govresearchgate.netaacrjournals.org. Their mechanisms of action exhibit significant overlap, including the reduction of endogenous ATP pools and the inhibition of RNA synthesis plos.orgnih.govresearchgate.net.

Both analogs can be incorporated into mRNA and inhibit transcription cncb.ac.cnnih.govresearchgate.net. This shared RNA-directed mechanism is particularly relevant in targeting cancers that rely on the continuous transcription of short-lived prosurvival proteins plos.orgnih.gov.

However, there can be differences in their potency and specific effects. For instance, the intracellular accumulation of the active triphosphate metabolite can differ between analogs. One study indicated that the intracellular accumulation of 8-amino-ATP was significantly higher than that of 8-Cl-ATP in multiple myeloma cells, leading to a greater decline in the ATP pool and mRNA synthesis nih.gov. This suggests that even within the class of C8-substituted adenosine analogs, the nature of the substituent can influence metabolic fate and potency.

While both inhibit RNA synthesis, there might be nuances in their impact on DNA synthesis. One study noted that 8-amino-adenosine induced a decrease in both RNA and DNA synthesis, whereas 8-chloroadenosine primarily decreased RNA synthesis, with a preference for mRNA researchgate.net.

Furthermore, research exploring their potential as inhibitors of specific enzymes like ADAR (adenosine deaminase acting on RNA) has indicated that neither 8-Cl-Ado nor 8-NH2-Ado are selective inhibitors of ADAR, despite their structural similarity to adenosine, an ADAR substrate aacrjournals.orgresearchgate.net. Their cytotoxic effects are likely mediated through multiple indirect mechanisms rather than selective ADAR inhibition aacrjournals.org.

Here is a table comparing 8-Cl-Ado with 8-Amino-adenosine:

| Feature | 8-Chloroadenosine (8-Cl-Ado) | 8-Amino-adenosine (8-NH2-Ado) | Source(s) |

| Purine Base Modification | Chlorine at C8 position | Amino group at C8 position | nih.govaacrjournals.orgresearchgate.net |

| Activating Enzyme | Adenosine kinase | Adenosine kinase | plos.orgnih.govaacrjournals.org |

| Primary Intracellular Target | RNA synthesis (mRNA) | RNA synthesis, potentially DNA synthesis | plos.orgnih.govresearchgate.net |

| ATP Depletion | Yes | Yes | plos.orgnih.govresearchgate.netaacrjournals.org |

| Intracellular Triphosphate Accumulation | Lower compared to 8-NH2-Ado in some cells | Higher compared to 8-Cl-Ado in some cells | nih.gov |

| Selective ADAR Inhibitor | No | No | aacrjournals.orgresearchgate.net |